1-Isocyano-4-methoxybenzene

説明

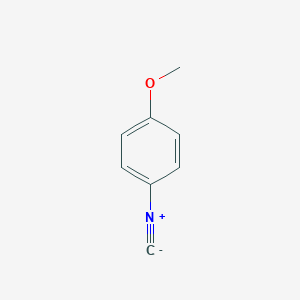

Structure

3D Structure

特性

IUPAC Name |

1-isocyano-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEQKTRWKZYUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332309 | |

| Record name | 1-isocyano-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-38-9 | |

| Record name | 1-isocyano-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyano-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Isocyano-4-methoxybenzene from 4-Methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-isocyano-4-methoxybenzene from 4-methoxyaniline. Isocyanides are a versatile class of organic compounds with applications in multicomponent reactions, the synthesis of heterocyclic compounds, and as ligands in organometallic chemistry. This document details two primary synthetic methodologies: a two-step process involving formylation and subsequent dehydration, and the one-step Hofmann carbylamine reaction. Emphasis is placed on detailed experimental protocols, quantitative data, and safety considerations to aid researchers in the practical application of these methods.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methoxyaniline |  | C₇H₉NO | 123.15 | 57-60 |

| N-(4-Methoxyphenyl)formamide |  | C₈H₉NO₂ | 151.16 | 78-82 |

| This compound |  | C₈H₇NO | 133.15 | 29-33 |

Synthetic Methodologies

Two primary routes for the synthesis of this compound from 4-methoxyaniline are presented: a two-step formylation-dehydration sequence and the direct Hofmann carbylamine reaction.

Method 1: Two-Step Synthesis via Formylation and Dehydration

This is a widely employed and reliable method for the preparation of isocyanides from primary amines. It involves the initial formation of a formamide intermediate, which is then dehydrated to the corresponding isocyanide.

Step 1: Formylation of 4-Methoxyaniline to N-(4-Methoxyphenyl)formamide

The formylation of 4-methoxyaniline can be achieved by heating with formic acid.

Experimental Protocol:

A mixture of 4-methoxyaniline (1 equivalent) and formic acid (1.2 equivalents) in toluene is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield crude N-(4-methoxyphenyl)formamide, which can be purified by recrystallization.

Step 2: Dehydration of N-(4-Methoxyphenyl)formamide to this compound

The dehydration of the formamide intermediate is a critical step and can be accomplished using various dehydrating agents. A common and effective method involves the use of phosphorus oxychloride in the presence of a base like pyridine.

Experimental Protocol:

To an ice-cooled solution of N-(4-methoxyphenyl)formamide (1 equivalent) in a mixture of pyridine and chloroform, phosphorus oxychloride (0.6 equivalents) is added dropwise with stirring. The reaction mixture is then stirred at room temperature for a specified time, monitored by TLC. After completion, the reaction is quenched by the addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford this compound. A reported yield for a similar procedure is around 40%.

Reaction Pathway for the Two-Step Synthesis

Spectroscopic Profile of 1-Isocyano-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-isocyano-4-methoxybenzene (also known as 4-methoxyphenyl isocyanide), a key aromatic isocyanide building block in organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols, to support research and development activities.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Isocyano (-N≡C) | 2137 | [1] |

Note: At the time of this publication, comprehensive, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are limited. The information provided is based on the available literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific experimental parameters for this compound are not extensively reported in publicly accessible literature, a general methodology based on standard analytical techniques is provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the isocyano (-N≡C) stretching vibration.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Solid Sample (if applicable): The compound, which has a melting point of 29-33 °C, can be analyzed as a thin film by melting a small amount between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Solution Sample: The compound can be dissolved in a suitable solvent that has minimal absorption in the region of interest (e.g., chloroform, carbon tetrachloride). The solution is then placed in a liquid-cell accessory for analysis.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the solvent and cell) is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic isocyano peak is expected around 2137 cm⁻¹[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, confirming its structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to an NMR tube.

Data Acquisition for ¹H NMR:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton pulse sequence is used to acquire the spectrum.

-

Data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Data Acquisition for ¹³C NMR:

-

A carbon pulse sequence, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom, is used.

-

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data is processed similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

Sample Introduction:

-

GC-MS: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer.

-

Direct Infusion: The sample can be directly infused into the mass spectrometer's ion source.

Ionization:

-

Electron Ionization (EI): This is a common hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that often result in a more prominent molecular ion peak.

Data Acquisition:

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

References

Physical and chemical properties of 1-Isocyano-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety information for 1-Isocyano-4-methoxybenzene (also known as 4-methoxyphenyl isocyanide). This versatile compound serves as a crucial building block and intermediate in various organic syntheses.

Core Physical and Chemical Properties

This compound is a solid organic compound notable for its isocyanide functional group, which imparts unique reactivity. Its core properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 10349-38-9 | [1][2][4] |

| Appearance | Dark green to brown liquid or solid; Brown powder solid | [5][6] |

| Melting Point | 29-33 °C (lit.) | [1][4] |

| Boiling Point | 113 °C | [1][7] |

| Flash Point | 107 °C (224.6 °F) - closed cup | |

| Solubility | Soluble in chloroform | [5][8] |

| Storage Temperature | -20°C | [1][7] |

Spectroscopic Data

The isocyanide functional group gives a characteristic strong absorption in the IR spectrum.

-

Infrared (IR) Spectroscopy : A prominent peak is observed at approximately 2137 cm⁻¹ , which is characteristic of the N≡C stretch of the isocyanide group.[1]

Synthesis and Reactivity

This compound is a valuable reagent in organic chemistry, particularly in multicomponent reactions.

3.1. Chemical Reactivity and Uses

The isocyanide functional group is the center of reactivity, allowing the compound to participate in a variety of chemical transformations.

-

Building Block : It is extensively used as a building block and intermediate for organic synthesis, particularly for creating bioreagents.[5][8]

-

Synthesis of Heterocycles : It can be used to synthesize N-(isoquinolin-1-yl)-formamides by reacting with 2-alkynylbenzaldoximes in the presence of silver trifluoromethanesulfonate and bismuth triflate.[1]

-

Multicomponent Reactions : As an isocyanide, it is a key component in multicomponent reactions like the Ugi four-component reaction. This reaction is notably used for the synthesis of atorvastatin intermediates, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide.[9]

-

Proteomics Research : It is classified as a biochemical for proteomics research.[2]

3.2. Synthesis Protocol

A common laboratory-scale synthesis involves the dehydration of p-methoxyformanilide.

This protocol is based on the dehydration of N-formyl-p-anisidine.

Materials:

-

p-Methoxyformanilide (10.5 g, 0.065 mole)

-

Pyridine (37.1 g, 0.47 mole)

-

Chloroform (13.0 mL, 0.16 mole)

-

Phosphorus oxychloride (6.12 g, 0.040 mole)

-

Ice-water (55 mL)

-

Chloroform for extraction (2 x 10 mL portions)

Procedure:

-

A solution of p-methoxyformanilide in pyridine and chloroform is prepared in a flask and cooled in an ice bath to 0°C.[1]

-

Phosphorus oxychloride is added dropwise to the cooled solution at 0°C.[1]

-

The reaction mixture is stirred for 1.5 hours at room temperature.[1]

-

The solution is then added to 55 mL of ice-water.[1]

-

The aqueous layer is extracted twice with 10 mL portions of chloroform.[1]

-

The combined chloroform layers are dried and then distilled under reduced pressure to yield the final product.[1]

The workflow for this synthesis is visualized in the diagram below.

References

- 1. 4-METHOXYPHENYL ISOCYANIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. arkpharmtech.com [arkpharmtech.com]

- 4. This compound | CAS#:10349-38-9 | Chemsrc [chemsrc.com]

- 5. adipogen.com [adipogen.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 4-METHOXYPHENYL ISOCYANIDE | 10349-38-9 [amp.chemicalbook.com]

- 8. 4-Methoxyphenyl isocyanide - CAS-Number 10349-38-9 - Order from Chemodex [chemodex.com]

- 9. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]

In-Depth Technical Guide on the Crystal Structure Analysis of 1-Isocyano-4-methoxybenzene

Disclaimer: As of the latest search, the crystal structure of 1-isocyano-4-methoxybenzene has not been publicly reported. This guide utilizes the crystallographic data of the closely related compound, 1-isocyano-4-methylbenzene , as a proxy to illustrate the principles and methodologies of crystal structure analysis. This substitution allows for a comprehensive overview of the expected structural features and the analytical workflow.

Introduction

This compound is an aromatic isocyanide of significant interest to researchers in materials science and drug development due to the unique electronic and coordination properties of the isocyanide functional group. Understanding its three-dimensional atomic arrangement is crucial for predicting its chemical reactivity, designing novel materials, and elucidating its interactions with biological targets. This technical guide provides a detailed overview of the crystal structure analysis of this compound class, leveraging data from its structural analogue, 1-isocyano-4-methylbenzene.

Physicochemical and Spectroscopic Data

Prior to crystallographic analysis, a comprehensive understanding of the compound's properties is essential.

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | 29-33 °C (for 1-isocyano-4-methylbenzene) |

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present.

| Spectroscopic Data | Characteristic Features for Aryl Isocyanides |

| IR Spectroscopy | A strong, characteristic stretching vibration for the N≡C group is expected in the range of 2100-2150 cm⁻¹. Aromatic C-H stretching is typically observed around 3030 cm⁻¹, with C=C stretching bands appearing between 1450 and 1600 cm⁻¹.[1] |

| ¹H NMR Spectroscopy | Aromatic protons are expected to appear in the deshielded region of the spectrum, typically between 6.5 and 8.0 ppm.[1][2] The methoxy protons would present as a singlet at approximately 3.8 ppm. |

| ¹³C NMR Spectroscopy | The isocyanide carbon is a key diagnostic peak, though its chemical shift can be influenced by the solvent. Aromatic carbons typically resonate between 110 and 140 ppm.[2][3] The methoxy carbon would appear around 55 ppm. |

Crystallographic Data (Proxy: 1-Isocyano-4-methylbenzene)

The following crystallographic data is for 1-isocyano-4-methylbenzene, obtained from the Crystallography Open Database (COD ID: 7017372).

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₇N |

| Formula Weight | 117.15 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | a = 11.516(2) Å, α = 90° |

| b = 5.918(2) Å, β = 101.48(2)° | |

| c = 10.324(2) Å, γ = 90° | |

| Volume | 688.8(3) ų |

| Z | 4 |

| Calculated Density | 1.129 g/cm³ |

Selected Bond Lengths and Angles (Proxy: 1-Isocyano-4-methylbenzene)

| Bond | Length (Å) | Angle | Degrees (°) |

| C(1)-N(1) | 1.381(3) | C(2)-C(1)-C(6) | 119.5(2) |

| N(1)-C(7) | 1.162(3) | C(1)-N(1)-C(7) | 178.0(2) |

| C(1)-C(2) | 1.385(3) | C(3)-C(4)-C(8) | 121.2(2) |

| C(4)-C(8) | 1.507(3) |

Experimental Protocols

Synthesis and Crystallization

The synthesis of aryl isocyanides can be achieved through various methods, with the dehydration of the corresponding formamide being a common route. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system.

Protocol:

-

Synthesize this compound via the dehydration of N-(4-methoxyphenyl)formamide.

-

Dissolve the purified product in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation at a slightly elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, induce crystallization by scratching the inner surface of the container or by introducing a seed crystal.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment until well-formed single crystals are obtained.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[4]

-

The mounted crystal is placed in the X-ray beam of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

A preliminary scan is performed to determine the unit cell parameters and the crystal's orientation.

-

A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern at various angles.[5]

-

The collected data is processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).

-

The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[4]

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Visualizations

Experimental Workflow

Caption: Workflow for the crystal structure analysis.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, the analysis of its close analogue, 1-isocyano-4-methylbenzene, provides valuable insights into its likely solid-state conformation. The presented methodologies for crystallization, single-crystal X-ray diffraction, and spectroscopic characterization offer a robust framework for the comprehensive structural elucidation of this and related compounds, which is fundamental for advancing their applications in science and technology.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-Depth Technical Guide to 1-Isocyano-4-methoxybenzene: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isocyano-4-methoxybenzene, also known as p-methoxyphenyl isocyanide, is a versatile reagent in organic synthesis, most notably for its application in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions are instrumental in the generation of diverse molecular scaffolds, a critical aspect of modern drug discovery. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols for key synthetic methods and summarizing quantitative data for comparative analysis. The evolution of its synthesis, from classical methods to its role in complex molecular construction, is detailed to provide a thorough understanding for researchers in synthetic and medicinal chemistry.

Introduction: The Emergence of a Versatile Isocyanide

The discovery and development of isocyanides as a functional group class have been pivotal in the advancement of organic synthesis. This compound has emerged as a particularly useful building block due to the electronic properties conferred by the methoxy group on the aromatic ring. Its historical synthesis is intrinsically linked to the foundational methods developed for isocyanide preparation in the 19th and 20th centuries. This guide explores the key milestones in the synthesis of this important reagent.

Historical Synthesis Methods

The synthesis of this compound has historically followed two primary routes: the Hofmann Carbylamine Reaction and the dehydration of N-(4-methoxyphenyl)formamide.

The Hofmann Carbylamine Reaction (circa 1868)

The first general method for the synthesis of isocyanides was developed by August Wilhelm von Hofmann in 1868. The Hofmann isonitrile synthesis, or carbylamine reaction, involves the reaction of a primary amine with chloroform in the presence of a strong base.[1] In the case of this compound, the reaction proceeds from p-anisidine.

Reaction Pathway: Hofmann Carbylamine Reaction

References

Quantum Chemical Analysis of 1-Isocyano-4-methoxybenzene: A Technical Guide

This technical guide provides a comprehensive overview of a typical computational protocol for the quantum chemical analysis of 1-isocyano-4-methoxybenzene. The methodologies outlined are standard in the field of computational chemistry and are designed to yield accurate predictions of the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize computational tools for molecular characterization.

Introduction

This compound is an aromatic compound featuring a methoxy (-OCH₃) electron-donating group and an isocyano (-N≡C) group. Understanding its three-dimensional structure, electronic landscape, and vibrational behavior is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations provide a powerful, non-experimental route to obtaining this information.

This guide details a computational study employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2] The protocol covers geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and simulation of the UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

Computational Methodology

The protocols described below represent a standard and widely accepted workflow for the quantum chemical characterization of organic molecules.

Geometry Optimization and Vibrational Frequencies

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

-

Theoretical Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP is a popular functional that often provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on all atoms, which are important for describing lone pairs and non-covalent interactions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density.

-

Frequency Calculations: Following a successful geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

Electronic Property Calculations

With the optimized geometry, a series of calculations are performed to probe the electronic characteristics of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[3] A smaller gap generally implies higher reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the distribution of electron density, providing atomic charges and insights into intramolecular interactions, such as charge delocalization and hyperconjugation.[4] This method transforms the canonical molecular orbitals into a set of localized orbitals that align with the chemist's Lewis structure concept of bonds and lone pairs.[4]

-

UV-Vis Spectrum Simulation: The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[5][6][7] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[8]

Calculated Data and Analysis

The following tables summarize the hypothetical, yet representative, quantitative data obtained from the described computational protocol for this compound.

Table 1: Optimized Geometric Parameters

| Parameter | Type | Atoms Involved | Value |

| Bond Lengths | (Å) | ||

| r(C1-C2) | Aromatic C-C | C1-C2 | 1.395 |

| r(C4-O) | Aromatic C-O | C4-O | 1.365 |

| r(O-Cmethyl) | O-C (Methyl) | O-C7 | 1.421 |

| r(C1-N) | Aromatic C-N | C1-N | 1.380 |

| r(N≡C) | Isocyano N≡C | N-C8 | 1.175 |

| Bond Angles | (°) | ||

| a(C2-C1-C6) | Aromatic C-C-C | C2-C1-C6 | 120.1 |

| a(C3-C4-O) | Aromatic C-C-O | C3-C4-O | 124.5 |

| a(C4-O-Cmethyl) | C-O-C | C4-O-C7 | 118.0 |

| a(C2-C1-N) | Aromatic C-C-N | C2-C1-N | 119.8 |

| a(C1-N-C) | C-N-C (Isocyano) | C1-N-C8 | 178.5 |

| Dihedral Angles | (°) | ||

| d(C3-C4-O-Cmethyl) | C-C-O-C | C3-C4-O-C7 | 0.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Description | Frequency (cm⁻¹) |

| ν₁ | Isocyano (-N≡C) Stretch | 2130 |

| ν₂ | Aromatic C-C Stretch | 1605 |

| ν₃ | Asymmetric C-O-C Stretch | 1255 |

| ν₄ | Symmetric C-O-C Stretch | 1030 |

| ν₅ | Aromatic C-H Stretch | 3075 |

Table 3: Electronic Properties

| Property | Value | Unit |

| Energy of HOMO | -6.25 | eV |

| Energy of LUMO | -0.88 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.37 | eV |

| Dipole Moment | 3.15 | Debye |

Table 4: Natural Bond Orbital (NBO) Atomic Charges

| Atom | Charge (e) |

| O (methoxy) | -0.55 |

| N (isocyano) | -0.28 |

| C (isocyano) | +0.05 |

| C (methoxy-bound, C4) | +0.18 |

| C (isocyano-bound, C1) | -0.15 |

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the relationships between the molecule and its calculated properties.

Caption: A flowchart illustrating the standard computational workflow.

Caption: Relationship between the molecule and its calculated properties.

Conclusion

This technical guide has outlined a standard, high-level computational protocol for the theoretical investigation of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational analysis, and electronic property calculation provide a foundational framework for in-silico characterization. The resulting data, including optimized structural parameters, key vibrational frequencies, HOMO-LUMO energy gap, and atomic charges, offer fundamental insights into the molecule's intrinsic properties. These theoretical results can guide further experimental work and aid in the rational design of new molecules for applications in medicinal chemistry and materials science.

References

- 1. ossila.com [ossila.com]

- 2. idosr.org [idosr.org]

- 3. arxiv.org [arxiv.org]

- 4. NBO [cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of the Isocyanide Group in 1-Isocyano-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the isocyanide functional group as situated within the 1-isocyano-4-methoxybenzene molecule. This document collates available physical and electronic data, outlines relevant experimental protocols, and visualizes key concepts to serve as a valuable resource for professionals in research and development.

Introduction to the Electronic Nature of Aryl Isocyanides

The isocyanide (-N≡C) functional group is a unique and versatile moiety in organic chemistry. It is isoelectronic with carbon monoxide and possesses a zwitterionic resonance structure with a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic configuration imparts a distinct reactivity profile, rendering the isocyanide carbon both nucleophilic and electrophilic in character. In aryl isocyanides, the electronic properties of the isocyanide group are further modulated by the substituents on the aromatic ring through inductive and resonance effects.

In this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the electronically ambiguous isocyanide group creates a molecule with interesting properties for applications in coordination chemistry, materials science, and as a synthon in multicomponent reactions relevant to drug discovery.

Physicochemical and Electronic Data

The following tables summarize the available quantitative data for this compound and related compounds for comparative analysis.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 10349-38-9 | [1] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | |

| Melting Point | 29-33 °C | [1] |

| Appearance | Colorless and volatile liquid at room temperature | [3] |

| Solubility | Soluble in chloroform | [3] |

| Hygroscopicity | Very hygroscopic | [3] |

Table 2: Electronic Properties and Spectroscopic Data

| Parameter | This compound | 1-Isocyano-4-methylbenzene (for comparison) | Phenyl Isocyanide (for comparison) | Anisole (for comparison) |

| Dipole Moment (μ) | Not experimentally determined | 3.96 D | 3.56 D | 1.38 D[4] |

| IR Stretching Freq. (ν(N≡C)) | Not specifically reported; expected in the 2110-2165 cm⁻¹ range | Not specifically reported | ~2126 cm⁻¹ | N/A |

| ¹³C NMR (δ N≡C) | Not specifically reported | Not specifically reported | ~157 ppm | N/A |

| Hammett Constant (σp) of -NC | Not well-established | Not well-established | Not well-established | N/A |

| Hammett Constant (σp) of -OCH₃ | -0.27 | N/A | N/A | -0.27[5] |

Synthesis and Characterization: Experimental Protocols

The primary synthetic route to this compound is the dehydration of the corresponding formamide, N-(4-methoxyphenyl)formamide.

General Synthesis Protocol: Dehydration of N-(4-methoxyphenyl)formamide

This protocol is based on general procedures for the synthesis of aryl isocyanides.

Reactants:

-

N-(4-methoxyphenyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (NEt₃) or Pyridine

-

Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

-

To a solution of N-(4-methoxyphenyl)formamide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (or pyridine) and cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled, stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into ice-water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Characterization Methods

-

Infrared (IR) Spectroscopy: The product can be characterized by the presence of a strong, sharp absorption band in the region of 2110-2165 cm⁻¹ corresponding to the N≡C stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons and the methoxy group protons.

-

¹³C NMR will show a signal for the isocyanide carbon, which is expected to be in the range of 155-170 ppm. Studies have shown a linear correlation between the chemical shift of the isocyanide carbon and the Hammett constant of the para-substituent[6].

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key conceptual aspects of this compound.

References

- 1. This compound | CAS#:10349-38-9 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 3. 4-Methoxyphenyl isocyanide - CAS-Number 10349-38-9 - Order from Chemodex [chemodex.com]

- 4. organic chemistry - Why is the dipole moment of Anisole less than that of Phenol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. assets.cambridge.org [assets.cambridge.org]

- 6. pubs.aip.org [pubs.aip.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Isocyano-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-isocyano-4-methoxybenzene. Due to the limited direct experimental data on this specific compound, this guide draws upon available information for the closely related and structurally analogous compound, 4-methoxyphenyl isocyanate, as well as general principles of thermal analysis of aromatic isocyanates. This approach provides a robust framework for understanding the thermal behavior of this compound, which is critical for its safe handling, storage, and application in research and development.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal characteristics.

| Property | Value | Reference |

| Synonyms | 4-Methoxyphenyl isocyanide, 4-Isocyanoanisole, p-Anisyl isocyanide | N/A |

| Molecular Formula | C₈H₇NO | N/A |

| Molecular Weight | 133.15 g/mol | N/A |

| Melting Point | 29-33 °C | N/A |

Thermal Stability and Decomposition Analysis

The thermal stability of a compound dictates the temperature range within which it can be safely used and stored without undergoing unwanted chemical changes. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in determining these parameters.

Expected Thermal Behavior:

Based on the behavior of similar compounds, this compound is expected to be stable at ambient temperatures. However, upon heating, it will likely undergo decomposition. The presence of the electron-donating methoxy group may influence the onset temperature of decomposition.

A study on the thermal decomposition of 1,3-diphenyl urea to produce phenyl isocyanate demonstrated that the formation of the isocyanate group occurs at temperatures above 350°C.[1][2][3] This suggests that the isocyano- group in this compound might also exhibit reactivity at elevated temperatures, potentially leading to polymerization or rearrangement reactions.

Potential Decomposition Pathways and Products

The thermal decomposition of isocyanates can proceed through various pathways, leading to a range of products. The specific products formed depend on factors such as temperature, atmosphere, and the presence of catalysts or impurities.

A safety data sheet for the related compound, 4-methoxyphenyl isocyanate, indicates that hazardous decomposition products can be expected upon heating. These include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen cyanide (HCN)

The decomposition of the anisole moiety at high temperatures can lead to the formation of phenoxy radicals, followed by the ejection of carbon monoxide to form a cyclopentadienyl radical.[4] Further reactions can lead to the formation of benzene and polycyclic aromatic hydrocarbons.

The following table summarizes the expected decomposition products of this compound based on the known decomposition of related compounds.

| Potential Decomposition Product | Chemical Formula | Expected Formation Pathway |

| Nitrogen Oxides | NOx | Oxidation of nitrogen from the isocyano group at high temperatures. |

| Carbon Monoxide | CO | Incomplete combustion of the organic structure. |

| Carbon Dioxide | CO₂ | Complete combustion of the organic structure. |

| Hydrogen Cyanide | HCN | Decomposition of the isocyano group. |

| Aniline and derivatives | C₆H₅NH₂ | Possible rearrangement or reaction with impurities. |

| Phenolic compounds | C₆H₅OH | Decomposition of the methoxybenzene ring. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Various | High-temperature fragmentation and recombination of the aromatic ring. |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 600°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve or from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 0°C.

-

Ramp up to 400°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks indicate thermal events. The onset temperature and the peak temperature of decomposition can be determined from the DSC curve. The enthalpy of decomposition can be calculated by integrating the area under the decomposition peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube or on a filament.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300°C, 500°C, and 800°C, to observe the evolution of different decomposition products.

-

Pyrolysis Time: Typically a few seconds (e.g., 10-20 seconds).

-

Atmosphere: Helium (inert).

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A programmed temperature ramp to separate the decomposition products (e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing Experimental and Logical Workflows

To provide a clear understanding of the processes involved in assessing the thermal stability and decomposition of this compound, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Solubility of 1-Isocyano-4-methoxybenzene

This technical guide provides a comprehensive overview of the solubility of 1-isocyano-4-methoxybenzene in common organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the known solubility characteristics, provides a detailed experimental protocol for solubility determination, and visualizes a key reaction workflow involving this compound.

Solubility Profile of this compound

This compound, also known as 4-methoxyphenyl isocyanide, is an organic compound with the chemical formula C₈H₇NO. Its solubility is a critical parameter for its use in various chemical reactions and applications.

Qualitative Solubility: Published data on the quantitative solubility of this compound is limited. However, general chemical principles and available qualitative data indicate that isocyanides, as a class of compounds, are typically insoluble in water due to their inability to form hydrogen bonds.[1] They are, however, generally soluble in a wide range of common organic solvents.[1] Specifically, this compound has been reported to be soluble in chloroform.[2]

Estimated Quantitative Solubility: Due to the absence of specific quantitative data in the literature, the following table provides an estimated solubility of this compound in a selection of common organic solvents. These estimations are based on the principle of "like dissolves like" and the known properties of structurally similar compounds.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Chloroform (CHCl₃) | Polar Aprotic | Highly Soluble | Confirmed qualitative data and similar polarity.[2] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Highly Soluble | Similar to chloroform, effective for polar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good general-purpose solvent for isocyanides. |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Effective at dissolving moderately polar compounds. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | Common solvent for organic reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity, effective for a wide range of organic compounds. |

| Methanol (CH₃OH) | Polar Protic | Moderately Soluble | Potential for hydrogen bonding with the solvent may be limited. |

| Ethanol (C₂H₅OH) | Polar Protic | Moderately Soluble | Similar to methanol, solubility may be limited. |

| Toluene (C₇H₈) | Nonpolar | Soluble | The aromatic nature of the solute favors solubility in aromatic solvents. |

| Hexane (C₆H₁₄) | Nonpolar | Sparingly Soluble | The polarity of the isocyano and methoxy groups limits solubility. |

| Water (H₂O) | Polar Protic | Insoluble | Inability to form significant hydrogen bonds with water.[1] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., chloroform, methanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Micropipettes

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each respective solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, allow the vials to stand undisturbed for several hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a micropipette. To avoid aspirating solid particles, a filter tip can be used.

-

-

Analysis:

-

Transfer the collected supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of a Key Experimental Workflow: The Ugi Reaction

This compound is a valuable reactant in multicomponent reactions, such as the Ugi four-component reaction. This one-pot reaction allows for the rapid synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The following diagram illustrates the generalized workflow of the Ugi reaction.

Caption: Generalized workflow of the Ugi four-component reaction.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Isocyano-4-methoxybenzene in Passerini Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[1][2] This multicomponent reaction is a powerful tool in organic synthesis and medicinal chemistry for the rapid generation of complex molecules from simple starting materials.[1] 1-Isocyano-4-methoxybenzene, also known as p-methoxyphenyl isocyanide, is a frequently employed aromatic isocyanide in the Passerini reaction, valued for its reactivity and the properties it imparts to the resulting products. These α-acyloxy carboxamide products are of significant interest as they are found in various biologically active compounds and natural products.[1][3]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Passerini reactions.

Key Applications

The Passerini reaction utilizing this compound is instrumental in the synthesis of a diverse range of α-acyloxy carboxamides. These products serve as key intermediates or final compounds in several areas:

-

Drug Discovery and Medicinal Chemistry: The α-acyloxy carboxamide scaffold is a common motif in pharmacologically active molecules. The Passerini reaction offers a straightforward method to generate libraries of diverse compounds for screening and lead optimization.[1]

-

Natural Product Synthesis: Many natural products feature the α-acyloxy carboxamide functionality. The Passerini reaction provides an efficient synthetic route to these complex molecules.[3]

-

Combinatorial Chemistry: The convergent nature of the Passerini reaction makes it highly suitable for combinatorial chemistry, allowing for the rapid creation of large compound libraries by varying the aldehyde, carboxylic acid, and isocyanide components.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative Passerini reactions involving this compound.

Table 1: Passerini Reaction of this compound with Various Aldehydes and Carboxylic Acids

| Aldehyde | Carboxylic Acid | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Benzoic Acid | Dichloromethane | Not Specified | 82 | |

| Benzaldehyde | Benzoic Acid | Methanol | Not Specified | 75 | |

| Benzaldehyde | Benzoic Acid | Toluene | Not Specified | 51 | |

| (Benzyloxy)acetaldehyde | Benzoic Acid | Dichloromethane | 4 h | 95 | [4] |

Table 2: Catalytic Asymmetric Passerini Reaction Using this compound

| Aldehyde | Carboxylic Acid | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (Benzyloxy)acetaldehyde | Benzoic Acid | (S,S)-t-Bu-box-Cu(OTf)2 | Dichloromethane | 95 | 98 | [4] |

Experimental Protocols

Below are detailed methodologies for performing Passerini reactions with this compound.

Protocol 1: General Procedure for the Passerini Reaction

This protocol is a general method adaptable for various aldehydes and carboxylic acids.

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Carboxylic acid (e.g., Benzoic Acid)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 equiv.).

-

Dissolve the carboxylic acid in anhydrous dichloromethane.

-

Add the aldehyde (1.0 equiv.) to the solution.

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α-acyloxy carboxamide.

Protocol 2: Catalytic Asymmetric Passerini Reaction

This protocol describes an enantioselective Passerini reaction using a chiral copper catalyst.[4]

Materials:

-

This compound (7)

-

(Benzyloxy)acetaldehyde (6)

-

Benzoic acid (5)

-

(S,S)-t-Bu-box-Cu(OTf)2 catalyst (4)

-

Dichloromethane (DCM), anhydrous

-

Syringe pump

-

Magnetic stirrer and stir bar

-

Schlenk flask

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the (S,S)-t-Bu-box-Cu(OTf)2 catalyst (4).

-

Add anhydrous dichloromethane to dissolve the catalyst.

-

In a separate vial, prepare a solution of benzoic acid (5) and this compound (7) in anhydrous dichloromethane.

-

Add (benzyloxy)acetaldehyde (6) to the catalyst solution.

-

Using a syringe pump, add the solution of benzoic acid and this compound to the reaction mixture over 4 hours.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent and dry the combined organic layers.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography to yield the enantiomerically enriched α-acyloxy carboxamide.

Reaction Mechanisms and Workflows

The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents.

Caption: General concerted mechanism of the Passerini reaction.

The following diagram illustrates a typical experimental workflow for a Passerini reaction.

References

Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-isocyano-4-methoxybenzene as a key reactant in Ugi four-component reactions (Ugi-4CR). The Ugi reaction is a powerful tool in synthetic and medicinal chemistry, enabling the rapid, one-pot synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] this compound, also known as 4-methoxyphenyl isocyanide, is a valuable isocyanide component in this reaction, frequently employed in the generation of diverse compound libraries for drug discovery and in the synthesis of complex molecules, including peptidomimetics.[3][4]

Introduction to the Ugi Reaction

The Ugi four-component reaction is a cornerstone of multicomponent reactions (MCRs), prized for its efficiency, high atom economy, and the structural complexity of its products.[5] The reaction proceeds by the condensation of an aldehyde and an amine to form an imine. The isocyanide then undergoes a nucleophilic addition to the iminium ion (formed by protonation of the imine), which is subsequently trapped by the carboxylate anion. A final irreversible Mumm rearrangement yields the stable α-aminoacyl amide product.[2][3] This reaction is typically exothermic and can be completed within minutes to hours.[2]

Core Applications in Research and Drug Development

The use of this compound in Ugi reactions offers several advantages:

-

Diversity-Oriented Synthesis: Its application is central to the construction of large, diverse chemical libraries for high-throughput screening in drug discovery programs.[2][6]

-

Peptidomimetic Synthesis: The resulting α-aminoacyl amides are valuable peptidomimetics, structures that mimic peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.[4]

-

Scaffold for Complex Molecules: The Ugi adducts serve as versatile intermediates for the synthesis of more complex molecular architectures and heterocyclic compounds.

A notable application includes the synthesis of a dipeptide intermediate where chiral starting materials, along with p-methoxyphenyl isocyanide and acetaldehyde, were reacted to furnish the dipeptide product.[1]

Experimental Protocols

Below are generalized and specific protocols for conducting Ugi reactions with this compound.

General Protocol for Ugi-4CR

This protocol can be adapted for a wide range of aldehydes, amines, and carboxylic acids.

Materials:

-

Aldehyde (1.0 eq)

-

Amine (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

This compound (1.0 eq)

-

Methanol (or another suitable polar solvent like ethanol or 2,2,2-trifluoroethanol)[2][4]

Procedure:

-

In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.

-

Stir the mixture at room temperature for 10-30 minutes to facilitate imine formation.

-

Add this compound to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).[7]

Specific Protocol: Synthesis of a Dipeptide Derivative

This protocol is based on a reported synthesis yielding a dipeptide with high efficiency.[1]

Materials:

-

Chiral amino acid derivative (amine component) (1.0 eq)

-

Chiral carboxylic acid component (1.0 eq)

-

Acetaldehyde (1.0 eq)

-

This compound (1.0 eq)

-

Methanol

Procedure:

-

Combine the chiral amino acid derivative, chiral carboxylic acid, and acetaldehyde in methanol.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature until completion.

-

Work-up and purify the product as described in the general protocol.

Data Presentation

The following table summarizes representative quantitative data for an Ugi reaction involving a derivative of this compound.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Acetaldehyde | Chiral Amine | Chiral Carboxylic Acid | 4-Methoxyphenyl isocyanide | Methanol | 90 | [1] |

Visualizing the Ugi Reaction

The following diagrams illustrate the general mechanism of the Ugi four-component reaction and a typical experimental workflow.

References

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application of 1-Isocyano-4-methoxybenzene in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-isocyano-4-methoxybenzene in the synthesis of various heterocyclic compounds. This versatile isocyanide is a valuable building block in multicomponent reactions, enabling the efficient construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.

Introduction

This compound, also known as p-methoxyphenyl isocyanide, is an aromatic isocyanide that serves as a key reactant in a variety of multicomponent reactions (MCRs). Its electron-donating methoxy group can influence reactivity and provide a handle for further functionalization. This reagent is particularly prominent in Passerini and Ugi reactions, which allow for the rapid assembly of diverse molecular scaffolds from simple starting materials. These reactions are highly valued for their atom economy and ability to generate libraries of compounds for high-throughput screening. This document outlines specific applications of this compound in the synthesis of α-acyloxy amides (precursors to various heterocycles), tetrazoles, and imidazoles, providing detailed experimental procedures and quantitative data.

Key Applications and Reaction Mechanisms

This compound is a versatile reagent for the synthesis of a range of heterocyclic and related structures through multicomponent reactions. The core of its reactivity lies in the ability of the isocyanide carbon to act as both a nucleophile and an electrophile.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1] These products are valuable in their own right and can also serve as precursors for the synthesis of various heterocycles. The reaction is believed to proceed through a concerted mechanism in non-polar solvents.[1]

Caption: Generalized workflow of the Passerini three-component reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is highly efficient for creating diverse peptide-like structures. A significant variation for heterocyclic synthesis is the Ugi-azide reaction, where the carboxylic acid is replaced by hydrazoic acid (often generated in situ from trimethylsilyl azide), leading to the formation of 1,5-disubstituted tetrazoles.

Caption: Logical workflow for the Ugi-azide synthesis of tetrazoles.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various compounds using this compound.

| Entry | Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide | Product | Yield (%) | Ref. |

| 1 | Benzaldehyde | Benzoic Acid | This compound | 2-oxo-1,2-diphenylethyl (4-methoxyphenyl)carbamate | 95 | [2] |

| 2 | (Benzyloxy)acetaldehyde | Benzoic Acid | This compound | 1-(benzyloxy)-3-oxo-3-((4-methoxyphenyl)amino)propan-2-yl benzoate | 94 | [3] |

Table 1: Yields for Passerini Reaction Products.

| Entry | Aldehyde | Amine | Isocyanide | Azide Source | Product | Yield (%) | Ref. |

| 1 | Aromatic/Aliphatic Aldehydes | Aryl-ethanamine derivatives | This compound | TMSN₃ | 1,5-Disubstituted-1H-tetrazoles | 70-94 (general) | [1] |

| 2 | Aldehydes | Amines | This compound | TMSN₃ | 1,5-Disubstituted tetrazoles | 43-56 (in water) | [4] |

Table 2: General Yields for Ugi-Azide Synthesis of Tetrazoles. Note: Specific yields for this compound were not individually reported in all cited general procedures.

Experimental Protocols

Protocol 1: Asymmetric Passerini Reaction for the Synthesis of an α-Acyloxy Carboxamide

This protocol is adapted from the supplementary information of Andreana, P. R.; Liu, C. C.; Schreiber, S. L. Org. Lett.2004 , 6 (23), 4231–4233.[3]

Reaction:

(Benzyloxy)acetaldehyde + Benzoic Acid + this compound → 1-(benzyloxy)-3-oxo-3-((4-methoxyphenyl)amino)propan-2-yl benzoate

Materials:

-

Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

-

(1S,2R)-(-)-1-Amino-2-indanol derived bis(oxazolinyl)pyridine (pybox) ligand

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Benzoic acid

-

(Benzyloxy)acetaldehyde

-

This compound (p-methoxyphenyl isocyanide)

-

Syringe pump

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (0.025 mmol) and the pybox ligand (0.0275 mmol).

-

Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 2 hours.

-

In a separate vial, dissolve benzoic acid (0.5 mmol) and (benzyloxy)acetaldehyde (0.5 mmol) in anhydrous CH₂Cl₂ (1.0 mL).

-

In another vial, dissolve this compound (0.5 mmol) in anhydrous CH₂Cl₂ (1.0 mL).

-

Using a syringe pump, add the solution of benzoic acid and (benzyloxy)acetaldehyde to the catalyst mixture over a period of 4 hours.

-

Simultaneously, using a separate syringe pump, add the solution of this compound to the catalyst mixture over the same 4-hour period.

-

After the additions are complete, allow the reaction to stir at room temperature for an additional 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired α-acyloxy carboxamide.

Expected Yield: 94%[3]

Protocol 2: General Procedure for Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles

This is a generalized protocol based on procedures reported for Ugi-azide reactions.[1][4]

Reaction:

Aldehyde + Amine + this compound + Trimethylsilyl azide (TMSN₃) → 1,5-Disubstituted Tetrazole

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

This compound (1.0 equiv)

-

Trimethylsilyl azide (TMSN₃) (1.0 equiv)

-

Methanol (MeOH) or Water with a surfactant (e.g., TTAB)[4]

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), this compound (1.0 mmol), and the chosen solvent (e.g., MeOH, 5 mL).

-

Add trimethylsilyl azide (1.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 1,5-disubstituted tetrazole.

Expected Yield: Moderate to high yields (43-94%) are generally reported for this type of reaction, depending on the specific substrates and conditions used.[1][4]

Protocol 3: Synthesis of Imidazoles via Condensation of an Isocyanide with a Nitrile (Illustrative)

While a specific protocol for this compound was not found, this general procedure for a related isocyanide, anisylsulfanylmethylisocyanide (Asmic), illustrates a common strategy for imidazole synthesis that could be adapted.

Reaction (Illustrative):

R-CN (Nitrile) + Isocyanide + Base → Substituted Imidazole

Procedure (Adapted):

-

Dissolve the isocyanide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), dropwise and stir for a short period.

-

Add the nitrile electrophile to the solution.

-

Maintain the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a variety of heterocyclic precursors and final products through multicomponent reactions. The provided protocols for the Passerini and Ugi-azide reactions offer robust starting points for the generation of α-acyloxy amides and tetrazoles, respectively. The high yields and operational simplicity of these methods make this compound an invaluable tool in the construction of diverse chemical libraries for drug discovery and development. Further exploration of its reactivity in other MCRs and for the synthesis of other heterocyclic systems is a promising area for future research.

References

Application Notes and Protocols: 1-Isocyano-4-methoxybenzene in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-isocyano-4-methoxybenzene as a versatile ligand in organometallic chemistry. It covers the synthesis of the ligand, its coordination to transition metals, and its application in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction

This compound, also known as 4-methoxyphenyl isocyanide, is an aromatic isocyanide that serves as an important ligand in organometallic chemistry. The isocyanide functional group (-N≡C) is isoelectronic with carbon monoxide (-C≡O) but possesses a different electronic character, making it a unique and valuable ligand. The presence of the electron-donating methoxy group on the phenyl ring influences the electronic properties of the isocyanide, which in turn affects the stability and reactivity of its metal complexes. These complexes have shown significant utility in various catalytic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and advanced materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 4-methoxyaniline. The first step involves the formation of the corresponding formamide, followed by dehydration to yield the isocyanide.

Synthesis of N-(4-methoxyphenyl)formamide

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq.) in an excess of formic acid (e.g., 5-10 eq.).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled solution into ice-cold water with stirring to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual formic acid.

-

Dry the N-(4-methoxyphenyl)formamide product under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Dehydration of N-(4-methoxyphenyl)formamide to this compound

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the synthesized N-(4-methoxyphenyl)formamide (1.0 eq.).

-

Add anhydrous dichloromethane (CH₂Cl₂) or another suitable dry solvent, followed by a tertiary amine base such as triethylamine (2.0-2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or diphosgene, dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch).

-

Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound as a solid or oil.

Caption: Synthesis workflow for this compound.

Spectroscopic and Physical Data

The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | 29-33 °C |